![molecular formula C16H18FNO B1385180 N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040687-24-8](/img/structure/B1385180.png)
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline
Overview
Description
“N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline” is a biochemical used for proteomics research . It has a molecular formula of C16H18FNO and a molecular weight of 259.32 .
Molecular Structure Analysis
The molecular structure of “N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline” is defined by its molecular formula, C16H18FNO. This indicates that it contains 16 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline” has a molecular weight of 259.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Vibrational Contribution in Pharmaceuticals
Research on Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA), a molecule with structural similarities to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, highlights its potential pharmaceutical activity. FTIR and FT-Raman analysis, supported by quantum chemical studies, suggest possible charge transfer within the molecule, indicating its pharmaceutical potential (Amalanathan et al., 2015).
Antibiotic and Enzymatic Activity
A study involving derivatives of 2,4-dimethylphenoxy, a component of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, demonstrated significant antibiotic effects against both Gram-positive and Gram-negative bacteria. These derivatives also exhibited lipoxygenase inhibitory activity (Rasool et al., 2016).
Anticonvulsant Properties
Research on N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols, closely related to the compound , has shown notable anticonvulsant activity in various in vivo tests. This suggests potential for N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline in anticonvulsant applications (Waszkielewicz et al., 2015).
Conformational Analysis in Different Environments
The crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, structurally related to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, were investigated to understand their molecular conformations in various environments. This study provides insight into how the compound might behave under different conditions (Nitek et al., 2020).
Optical Materials for Nonlinear Optics
The structure and packing of 2,4,6-tris(3,4-Dimethylphenoxy)-1,3,5-triazine, similar to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, were analyzed for applications in nonlinear optics. This highlights the potential of such compounds in optical materials (Boese et al., 2002).
Antiviral Potential
A series of N-(2,5-dimethylphenoxy)- and N-(2,3,5-trimethylphenoxy)alkylaminoalkanols were synthesized and evaluated for anticonvulsant and antiviral activities, suggesting possible applications of N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline in antiviral treatments (Waszkielewicz et al., 2015).
Protonation Influence on Geometry
The influence of protonation on the geometry of compounds structurally similar to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline was studied, providing insights into how protonation affects molecular structures and interactions, relevant to pharmaceutical applications (Nitek et al., 2022).
Potential Pesticide Application
N-derivatives of dimethylphenoxyacetamide, sharing structural components with N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline, were characterized as potential pesticides, indicating the compound's potential use in agricultural applications (Olszewska et al., 2011).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, related to the chemical structure , are important in medicinal chemistry, such as dipeptidyl peptidase IV inhibitors, highlighting the compound's relevance in drug development (Singh & Umemoto, 2011).
Mechanism of Action
properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-3-4-13(2)16(11-12)19-10-9-18-15-7-5-14(17)6-8-15/h3-8,11,18H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQKXISLFIHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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